

# Technical Support Center: Enhancing the Bioavailability of Substituted Quinazolinone Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

**Cat. No.:** B095043

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of enhancing the oral bioavailability of substituted quinazolinone compounds. As many of these compounds, particularly in the oncology space (e.g., tyrosine kinase inhibitors), are classified under the Biopharmaceutical Classification System (BCS) as Class II or IV, they exhibit low aqueous solubility, which is a primary rate-limiting step for oral absorption.[1][2] This guide is designed to provide both the "how" and the "why" behind key experimental strategies, ensuring a robust and scientifically sound approach to formulation development.

## I. Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the early stages of formulation development for substituted quinazolinone compounds.

**Q1:** My quinazolinone compound shows excellent in vitro potency but fails in animal models due to poor exposure. What's the likely cause?

**A1:** This is a classic and frequent challenge. The discrepancy often arises from poor oral bioavailability, which is not a reflection of the compound's intrinsic activity.[3] Substituted quinazolinones are often highly crystalline, lipophilic molecules with low aqueous solubility.[4]

While they may be soluble in organic solvents like DMSO for in vitro assays, they can precipitate in the aqueous environment of the gastrointestinal (GI) tract, leading to minimal absorption and low systemic exposure.[5]

Q2: What are the primary strategies to consider for improving the bioavailability of a poorly soluble quinazolinone derivative?

A2: The core objective is to increase the compound's dissolution rate and/or its apparent solubility in the GI tract. The main formulation strategies to achieve this include:

- Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to create a more soluble, amorphous form.[6][7]
- Nanonization: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[1][8]
- Lipid-Based Formulations: Dissolving the drug in a mixture of oils and surfactants that form an emulsion in the GI tract, presenting the drug in a solubilized state.[5][9]
- Complexation: Using molecules like cyclodextrins to encapsulate the hydrophobic drug, thereby increasing its apparent water solubility.[10][11][12]
- Salt Formation: Converting the parent drug into a salt form, which often has higher aqueous solubility.[13][14]

Q3: How do I choose the best enhancement strategy for my specific quinazolinone compound?

A3: The choice depends on the physicochemical properties of your compound. A preliminary characterization is crucial. Key parameters to consider are:

- Aqueous solubility at different pHs: Quinazolinone derivatives often have pH-dependent solubility.[10][15]
- LogP (Lipophilicity): This will influence its suitability for lipid-based formulations.
- Melting Point and Thermal Stability: A high melting point might make hot-melt extrusion for solid dispersions challenging.[16]

- Crystallinity: Highly crystalline materials are prime candidates for amorphization via solid dispersions.

A decision-making workflow can be visualized as follows:



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

## II. Troubleshooting Guides

This section provides practical advice for overcoming common issues encountered during the implementation of bioavailability enhancement techniques.

### A. Solid Dispersions

Issue 1: The prepared solid dispersion shows no significant improvement in dissolution rate.

- Root Cause Analysis:
  - Incomplete Amorphization: The drug may still be present in a crystalline form within the polymer matrix.
  - Poor Polymer Selection: The chosen polymer may not be optimal for your specific quinazolinone derivative, leading to phase separation.
  - Incorrect Drug-to-Polymer Ratio: An insufficient amount of polymer may not be able to effectively disperse the drug molecules.
- Troubleshooting Steps:
  - Verify Amorphous State: Use techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm the absence of crystallinity in your solid dispersion.[4] A lack of sharp peaks in the XRPD pattern or the absence of a melting endotherm in the DSC thermogram indicates an amorphous state.
  - Screen Different Polymers: Experiment with a range of polymers with varying properties (e.g., PVP K30, HPMC-AS, Soluplus®).[5] Anionic polymers like HPMCP HP 55 have shown success with weakly basic quinazolinones like lapatinib.[4]
  - Optimize Drug Loading: Test different drug-to-polymer ratios (e.g., 1:1, 1:2, 1:5).[4] Higher polymer content generally leads to better amorphization and stability.

Issue 2: The solid dispersion is physically unstable and recrystallizes upon storage.

- Root Cause Analysis:

- Hygroscopicity: The polymer may be absorbing moisture, which can act as a plasticizer and promote recrystallization.
- High Drug Loading: At high concentrations, the drug molecules may be too close to each other, facilitating nucleation and crystal growth.
- Storage Conditions: High temperature and humidity can accelerate the degradation of the amorphous state.
- Troubleshooting Steps:
  - Control Moisture: Store the solid dispersion in a desiccator or under controlled humidity conditions. Consider using less hygroscopic polymers.
  - Reduce Drug Loading: As mentioned above, a higher polymer ratio can improve stability.
  - Add a Second Stabilizer: In some cases, a ternary solid dispersion with a second polymer or a surfactant can improve stability.

## B. Nanosuspensions

Issue 1: The particle size of the nanosuspension is too large or shows a wide distribution (high Polydispersity Index - PDI).

- Root Cause Analysis:
  - Insufficient Energy Input: The homogenization or milling process may not be providing enough energy to break down the drug crystals effectively.
  - Ineffective Stabilization: The chosen stabilizer (surfactant or polymer) may not be adequately preventing particle aggregation.
- Troubleshooting Steps:
  - Optimize Process Parameters:
    - For high-pressure homogenization, increase the number of cycles or the homogenization pressure.[\[13\]](#)

- For wet milling, increase the milling time or use smaller milling beads.[8]
- Screen Stabilizers: Test different stabilizers and concentrations. A combination of a polymer and a surfactant often provides better steric and electrostatic stabilization.[8]
- Pre-treatment: A pre-milling step to reduce the initial particle size can improve the efficiency of the final nanonization process.

Issue 2: The nanosuspension exhibits particle aggregation and settling over time.

- Root Cause Analysis: This is a sign of physical instability, often due to Ostwald ripening (growth of larger particles at the expense of smaller ones) or insufficient repulsive forces between particles.
- Troubleshooting Steps:
  - Optimize Stabilizer Concentration: Ensure that the concentration of the stabilizer is sufficient to cover the surface of the nanoparticles.
  - Add a Cryoprotectant for Lyophilization: If preparing a solid form of the nanosuspension, use a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation during freezing and drying.
  - Control Temperature: Store the nanosuspension at a controlled temperature, as temperature fluctuations can affect stability.

### III. Detailed Experimental Protocols

This section provides step-by-step methodologies for key bioavailability enhancement techniques.

#### Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermally labile compounds and offers good molecular mixing.

- Objective: To prepare an amorphous solid dispersion of a substituted quinazolinone to enhance its dissolution rate.

- Materials:
  - Substituted quinazolinone compound
  - Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC-AS)
  - Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.
- Procedure:
  - Dissolution: Accurately weigh the quinazolinone compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio) and dissolve them in a minimal amount of the selected organic solvent in a round-bottom flask.[6][9]
  - Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.[9]
  - Secondary Drying: Place the flask in a vacuum oven overnight at a slightly elevated temperature (e.g., 40°C) to remove any residual solvent.
  - Milling and Sieving: Scrape the solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 80-mesh) to obtain a uniform particle size.[9]
  - Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
- Characterization:
  - In Vitro Dissolution: Perform a dissolution test comparing the solid dispersion to the pure drug.[2][17]
  - Solid-State Characterization: Use XRPD and DSC to confirm the amorphous nature of the drug in the dispersion.[4][5]

## Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This "top-down" approach is scalable and effective for many poorly soluble compounds.

- Objective: To produce a stable nanosuspension of a substituted quinazolinone to increase its dissolution velocity.
- Materials:
  - Substituted quinazolinone compound (micronized, if possible)
  - Stabilizer solution (e.g., aqueous solution of hydroxypropyl methylcellulose (HPMC) and sodium lauryl sulfate (SLS))[18]
  - Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)
- Procedure:
  - Preparation of Suspension: Disperse the quinazolinone compound in the stabilizer solution to form a presuspension.
  - Milling: Add the presuspension and the milling media to the milling chamber of a planetary ball mill or a similar apparatus.
  - Process Optimization: Mill the suspension at a set speed (e.g., 500 rpm) for a specific duration (e.g., 24-48 hours).[8] The optimal milling time will need to be determined experimentally.
  - Separation: After milling, separate the nanosuspension from the milling media by pouring the mixture through a sieve.
  - Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size below 500 nm with a PDI < 0.3.
- Troubleshooting Workflow:



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for wet media milling of nanosuspensions.

## IV. Data Presentation: Case Studies with Quinazolinone Derivatives

The following table summarizes the reported improvements in the bioavailability of several quinazolinone-based tyrosine kinase inhibitors using various formulation strategies.

| Quinazolinone Derivative | Formulation Strategy                                                             | Key Findings                                                                                     | Reference(s) |
|--------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|--------------|
| Gefitinib                | Spray-dried microparticles with cyclodextrin, chitosan, HPMC, and Vitamin E TPGS | 9.14-fold increase in AUC compared to free drug in rats.                                         | [10]         |
| Erlotinib                | Complexation with randomly methylated $\beta$ -cyclodextrin (RAMEB CD)           | 5-fold higher uptake in Caco-2 cells; 1.5-fold increase in dissolution at 1 hour.                | [11][12]     |
| Erlotinib                | Solid amorphous dispersion with HPMC-AS-L by hot-melt extrusion                  | Enhanced solubility and reduced crystallization during simulated gastric-to-intestinal transfer. | [5]          |
| Lapatinib                | Nanocrystalline solid dispersion                                                 | Significantly increased dissolution rate.                                                        | [1]          |
| Lapatinib                | Solid dispersion with anionic polymer HPMCP HP 55                                | Increased dissolution rate irrespective of the pH of the dissolution media.                      | [4]          |

## V. References

- Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs. Available from: [\[Link\]](#)
- Moku, G., et al. (2015). Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma. *Pharmaceutical Research*, 32(8), 2736-2747. Available from: [\[Link\]](#)
- Houghton, P. J., et al. (2004). Gefitinib enhances the antitumor activity and oral bioavailability of irinotecan in mice. *Cancer Research*, 64(20), 7491-7499. Available from: [\[Link\]](#)

- Al-Ghabeish, M., et al. (2023). Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer. *Journal of Drug Delivery Science and Technology*, 84, 104523. Available from: [[Link](#)]
- Patel, V., et al. (2020). Solubility and Dissolution Enhancement of Erlotinib by Liquisolid Compact Technique. *International Journal of PharmaO2*, 2(4), 271-270. Available from: [[Link](#)]
- RJPT. (2018). Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. *Research Journal of Pharmacy and Technology*, 11(10), 4634-4640. Available from: [[Link](#)]
- Houghton, P. J., et al. (2004). Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. *Cancer Research*, 64(20), 7491-7499. Available from: [[Link](#)]
- International Journal of Pharmaceutical Sciences and Research. (2018). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. *IJPSR*, 9(10), 4045-4054. Available from: [[Link](#)]
- Tucker, G. T. (2019). Pharmacokinetic considerations and challenges in oral anticancer drug therapy. *British Journal of Clinical Pharmacology*, 85(7), 1436-1443. Available from: [[Link](#)]
- Expert Opinion on Drug Metabolism & Toxicology. (2020). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. *Expert Opinion on Drug Metabolism & Toxicology*, 16(9), 807-821. Available from: [[Link](#)]
- ResearchGate. (2022). Complex formulation strategies to overcome the delivery hurdles of lapatinib in metastatic breast cancer. Available from: [[Link](#)]
- US National Library of Medicine. (2015). US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. *Therapeutic Drug Monitoring*, 37(5), 563-577. Available from: [[Link](#)]
- Journal of Scientific and Innovative Research. (2013). Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. *JSIR*, 2(4), 685-694. Available from: [[Link](#)]
- Erdoğar, N., et al. (2021). Erlotinib complexation with randomly methylated  $\beta$ -cyclodextrin improves drug solubility, intestinal permeability, and therapeutic efficacy in non-small cell

lung cancer. *Pharmaceutical Development and Technology*, 26(7), 797-806. Available from: [\[Link\]](#)

- Google Patents. (2017). Afatinib-containing formulation. Available from:
- Erdoğar, N., et al. (2021). Erlotinib complexation with randomly methylated  $\beta$ -cyclodextrin improves drug solubility, intestinal permeability, and therapeutic efficacy in non-small cell lung cancer. *Pharmaceutical Development and Technology*, 26(7), 797-806. Available from: [\[Link\]](#)
- RJPT. (2018). Solubility improvement of Lapatinib by Novel Techniques of Solid Dispersion. *Research Journal of Pharmacy and Technology*, 11(11), 4875-4882. Available from: [\[Link\]](#)
- Agarwal, V., et al. (2023). Evaluation of lapatinib ditosylate nanoparticles for enhanced dissolution rate, oral bioavailability and effective oral carcinoma treatment. *Pharmaceutical Development and Technology*, 28(10), 919-930. Available from: [\[Link\]](#)
- Journal of Advanced Pharmacy Education & Research. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. *JAPER*, 3(4), 415-424. Available from: [\[Link\]](#)
- US National Library of Medicine. (2011). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. *Journal of Pharmaceutical Sciences*, 100(8), 3290-3301. Available from: [\[Link\]](#)
- Ghasemian, E., et al. (2022). Dissolution improvement of binary solid dispersions of erlotinib prepared by one-step electrospray method. *Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences*, 30(1), 11-19. Available from: [\[Link\]](#)
- Drug Development and Delivery. (2022). Selecting In Vitro Dissolution Methodologies For Amorphous Solid Dispersions. Available from: [\[Link\]](#)
- US National Library of Medicine. (2012). Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of *Hippophae rhamnoides* L. *AAPS PharmSciTech*, 13(2), 684-693. Available from: [\[Link\]](#)

- Biosciences Biotechnology Research Asia. (2024). An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer. Biosciences Biotechnology Research Asia, 21(4). Available from: [\[Link\]](#)
- Drug Development and Delivery. (2022). WHITE PAPER: Selecting In-Vitro Dissolution Methodologies for Amorphous Solid Dispersions. Available from: [\[Link\]](#)
- US National Library of Medicine. (2024). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. Cancers, 16(9), 1735. Available from: [\[Link\]](#)
- ResearchGate. (2020). Pharmacology and Pharmacokinetics of Tyrosine Kinase Inhibitors Approved for CML. Available from: [\[Link\]](#)
- ResearchGate. (2019). In vitro dissolution tests of representative solid dispersions. Available from: [\[https://www.researchgate.net/figure/In-vitro-dissolution-tests-of-representative-solid-dispersions-Dissolution-profiles-of\\_fig2\\_334582845\]](https://www.researchgate.net/figure/In-vitro-dissolution-tests-of-representative-solid-dispersions-Dissolution-profiles-of_fig2_334582845)([\[Link\]](#) dispersions-Dissolution-profiles-of\_fig2\_334582845)
- Semantic Scholar. (2016). Inherent formulation issues of kinase inhibitors. Available from: [\[Link\]](#)
- US National Library of Medicine. (2007). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. AAPS PharmSciTech, 8(3), E78. Available from: [\[Link\]](#)
- Journal of Advances in Medical and Pharmaceutical Sciences. (2019). Various Challenges and Opportunities in Oral Delivery of Anticancer Drugs. JAMPS, 21(4), 1-18. Available from: [\[Link\]](#)
- Drug Development and Delivery. (2020). FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs. Available from: [\[Link\]](#)
- van Erp, N. P., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(11), 707-723. Available from: [\[Link\]](#)

- CML Support. (2013). Clinical pharmacokinetics of tyrosine kinase inhibitors: implications for therapeutic drug monitoring. Available from: [\[Link\]](#)
- Google Patents. (2016). Crystalline Forms of Afatinib Monomaleate, Preparation Methods and Pharmaceutical Compositions Thereof. Available from:
- ResearchGate. (2015). Various techniques for preparation of nanosuspension - a review. Available from: [\[Link\]](#)
- US National Library of Medicine. (2012). Vandetanib. Journal of the Advanced Practitioner in Oncology, 3(1), 52-56. Available from: [\[Link\]](#)
- ResearchGate. (2016). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. Available from: [\[Link\]](#)
- US National Library of Medicine. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 4(2), 81-87. Available from: [\[Link\]](#)
- International Journal of Pharmaceutical Research & Allied Sciences. (2020). Formulation Strategies And Consideration In Nanosuspension Development: A Review. IJPRAS, 9(2), 1-11. Available from: [\[Link\]](#)
- US National Library of Medicine. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics, 14(7), 1345. Available from: [\[Link\]](#)
- MDPI. (2018). Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension. Cancers, 10(10), 387. Available from: [\[Link\]](#)
- US National Library of Medicine. (2018). Afatinib-loaded Inhalable PLGA Nanoparticles for Localized Therapy of Non-Small Cell Lung Cancer (NSCLC) – Development and In-vitro Efficacy. International Journal of Pharmaceutics, 547(1-2), 65-76. Available from: [\[Link\]](#)
- MDPI. (2021). Apoferritin/Vandetanib Association Is Long-Term Stable But Does Not Improve Pharmacological Properties of Vandetanib. Nanomaterials, 11(4), 1025. Available from: [\[Link\]](#)

- Martin, P., et al. (2009). Pharmacokinetics of vandetanib: three phase I studies in healthy subjects. *Clinical Therapeutics*, 31(1), 140-154. Available from: [\[Link\]](#)
- US National Library of Medicine. (2015). Evaluating vandetanib in the treatment of medullary thyroid cancer: patient-reported outcomes. *Patient Related Outcome Measures*, 6, 1-9. Available from: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dissolution improvement of binary solid dispersions of erlotinib prepared by one-step electrospray method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inherent formulation issues of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Solid amorphous formulations for enhancing solubility and inhibiting Erlotinib crystallization during gastric-to-intestinal transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. crsubscription.com [crsubscription.com]
- 8. FORMULATION FORUM - Rational Design of Oral Nanosuspensions for Insoluble Drugs [drug-dev.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Erlotinib complexation with randomly methylated  $\beta$ -cyclodextrin improves drug solubility, intestinal permeability, and therapeutic efficacy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pazopanib, Cabozantinib, and Vandetanib in the Treatment of Progressive Medullary Thyroid Cancer with a Special Focus on the Adverse Effects on Hypertension [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. scispace.com [scispace.com]
- 17. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Bioavailability of Substituted Quinazolinone Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b095043#enhancing-the-bioavailability-of-substituted-quinazolinone-compounds]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)